molecular formula C15H15NO6S2 B2933594 Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate CAS No. 897831-04-8

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B2933594
CAS No.: 897831-04-8
M. Wt: 369.41
InChI Key: VJBFNOXRQVVBHE-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate is an organic compound with the molecular formula C15H15NO6S2. It is a complex molecule featuring both sulfonyl and ester functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method includes the sulfonation of a phenyl ring followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.

    3-Methyl-4-(methylsulfonyl)phenol: Similar in structure but lacks the ester group.

Uniqueness

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate is unique due to its combination of sulfonyl and ester functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBFNOXRQVVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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